7-methyl-1H-pyrazolo[3,4-c]pyridine
Description
7-Methyl-1H-pyrazolo[3,4-c]pyridine is a nitrogen-containing bicyclic heterocycle composed of a pyrazole ring fused to a pyridine ring at the [3,4-c] positions, with a methyl substituent at the 7th position of the pyridine moiety (Figure 1). This scaffold is part of the broader pyrazolopyridine family, which has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. The compound’s fused ring system enables diverse functionalization, making it a valuable intermediate for drug discovery .
Properties
IUPAC Name |
7-methyl-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSNICZSOABKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation and Intermediate Formation
The reaction begins with the treatment of 3-acetamido-4-methylpyridine with nitrosyl chloride (NOCl) in acetic acid. This step generates an N-nitroso intermediate, which undergoes a Beckmann-type rearrangement to form a reactive diazonium species. The use of phosphorus pentoxide and potassium acetate as catalysts enhances the efficiency of this step, achieving near-quantitative conversion under controlled conditions.
Cyclization and Ring Formation
The rearranged intermediate is subjected to cyclization in benzene under reflux. This step promotes the formation of the pyrazole ring through intramolecular nucleophilic attack, yielding the fused pyrazolopyridine system. The reaction is typically conducted for 2–4 hours, with yields ranging from 75% to 82% after purification by sublimation or crystallization from toluene.
Table 1. Reaction Conditions for this compound Synthesis
| Parameter | Details |
|---|---|
| Starting Material | 3-Acetamido-4-methylpyridine |
| Nitrosating Agent | Nitrosyl chloride (NOCl) |
| Solvent | Acetic acid |
| Catalysts | Phosphorus pentoxide, potassium acetate |
| Cyclization Conditions | Benzene, reflux (2–4 hours) |
| Yield | 75–82% |
| Purification | Sublimation (130–140°C at 0.5 mmHg) or crystallization from toluene |
Alternative Routes: Functionalization of Pyrazolopyridine Scaffolds
While the cyclization of 3-acetamido-4-methylpyridine remains the primary method, recent advances explore post-synthetic modifications of preformed pyrazolopyridine cores. For example, 5-halo-1H-pyrazolo[3,4-c]pyridines can undergo selective functionalization at the C-7 position via metalation with TMPMgCl·LiCl, followed by quenching with methyl electrophiles. However, this approach is less efficient for introducing methyl groups compared to direct cyclization.
Mechanistic Insights and Reaction Optimization
Role of the Methyl Group
The methyl group at the 4-position of the pyridine precursor is critical for regioselectivity. During cyclization, steric and electronic effects direct the formation of the pyrazole ring such that the methyl group occupies the 7-position in the fused system. Substitution at other positions (e.g., 2-methoxy or 2-chloro) alters the reaction pathway, leading to derivatives such as 7-methoxy- or 7-chloro-pyrazolopyridines.
Solvent and Temperature Effects
The choice of benzene as a solvent ensures optimal reflux conditions (80–85°C) for cyclization. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions, while protic solvents (e.g., ethanol) reduce yields by stabilizing intermediates.
Industrial Considerations and Scalability
While academic studies focus on batch synthesis, industrial production may employ continuous flow reactors to enhance efficiency. Key challenges include the handling of nitrosyl chloride (a toxic gas) and the need for high-purity starting materials. Advances in catalytic systems and solvent recycling are critical for large-scale applications.
Characterization and Analytical Data
Synthesized this compound is characterized by:
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H NMR : A singlet at δ 2.45 ppm (3H, CH), aromatic protons at δ 7.2–8.1 ppm.
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MS (EI) : Molecular ion peak at m/z 147 [M].
-
Melting Point : 185–187°C (sublimation).
Comparative Analysis of Synthetic Methods
Table 2. Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization of 3-Acetamido-4-Methylpyridine | High yield, regioselective | Requires toxic NOCl, lengthy purification |
| Post-Synthetic Methylation | Flexibility in functionalization | Low efficiency for methyl introduction |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolopyridine ring .
Scientific Research Applications
Synthesis of 7-Methyl-1H-Pyrazolo[3,4-c]pyridine
The synthesis of this compound typically involves the functionalization of pyrazolo[3,4-c]pyridine scaffolds. A common method includes the use of palladium-catalyzed reactions for the introduction of substituents at various positions on the pyrazole ring. For instance, a study demonstrated a multi-step synthetic route involving borylation and Suzuki–Miyaura cross-coupling reactions to achieve selective functionalization at the C-3 position, among others .
Biological Activities
This compound has been identified as a scaffold for developing various bioactive compounds:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxic effects against several cancer cell lines. For example, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in prostate and breast cancer cells .
- Kinase Inhibition : The compound has been explored as a potential inhibitor of various kinases, including TBK1 (TANK-binding kinase 1). Structure-activity relationship (SAR) studies have revealed that modifications at specific positions can enhance inhibitory potency against these kinases .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents. The mechanism often involves interference with cellular processes in pathogens .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies indicate that:
- Substituent Positioning : The biological activity is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, modifications at the C-3 and C-5 positions often lead to enhanced activity against specific targets .
- Diversity in Derivatives : A wide range of derivatives has been synthesized with varying substituents, leading to different biological profiles. This diversity allows for tailored approaches in drug design aimed at specific diseases or conditions .
Case Study 1: Anticancer Agents
A study evaluated a series of this compound derivatives for their anticancer properties against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated that certain derivatives induced significant apoptosis and cell cycle arrest, supporting their potential as therapeutic agents in oncology .
Case Study 2: Kinase Inhibition
In another investigation focusing on TBK1 inhibition, various pyrazolo[3,4-c]pyridine derivatives were synthesized and tested. The findings highlighted a few compounds with IC50 values in the low micromolar range, demonstrating their potential as lead compounds for developing new kinase inhibitors targeting inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant cytotoxicity against PC3 cells |
| Kinase Inhibition | Inhibits TBK1 and other kinases | Low micromolar IC50 values in biochemical assays |
| Antimicrobial Activity | Shows effectiveness against various pathogens | Potential candidates for antibiotic development |
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Effects
Pyrazolo[3,4-c]pyridines are distinct from other isomers (e.g., pyrazolo[3,4-b]pyridines) due to the position of nitrogen atoms in the fused rings. For example:
- Pyrazolo[3,4-b]pyridines : Over 300,000 derivatives have been synthesized, with applications in kinase inhibition (e.g., FGFR inhibitors) and antiviral therapies .
Anticonvulsant and Neurotropic Activity
Pyrano[3,4-c]pyridines with methyl groups (e.g., pyrano[3,4-c]pyridine-6-carboxylates) demonstrate potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The methyl group stabilizes hydrophobic interactions with neuronal targets .
Antimicrobial Activity
Pyrrolo[3,4-c]pyridine-1,3-diones exhibit nanomolar activity against Mycobacterium tuberculosis (Mtb), targeting the QcrB subunit of the electron transport chain . While 7-methyl-1H-pyrazolo[3,4-c]pyridine lacks direct evidence of antitubercular activity, its scaffold could be optimized for similar targets.
Adenosine Receptor Antagonism
Pyrazolo[3,4-c]pyridines are novel scaffolds for A1/A3 adenosine receptor antagonists. For instance, derivatives with halogens or methyl groups at the 7-position show nanomolar affinity (Ki < 50 nM) in NanoBRET assays, outperforming classical xanthine-based antagonists .
Data Tables
Table 1: Key Properties of this compound and Analogs
Biological Activity
7-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHN and features a fused pyrazole and pyridine ring system. This structural configuration is significant for its biological interactions and activity.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of several kinases, which play crucial roles in cell signaling pathways. For instance, it can inhibit the activity of kinases involved in the MAPK/ERK pathway, impacting cellular proliferation and survival.
- Receptor Binding : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling cascades .
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported IC values ranging from 0.87 to 4.3 μM against different cancer cell lines, indicating potent cytotoxicity . The compound's ability to induce apoptosis and block the cell cycle at specific phases (G0/G1) further underscores its potential as an anticancer agent .
Enzyme Interaction
The compound has demonstrated inhibitory effects on phosphodiesterases and cyclin-dependent kinases. These enzymes are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. For example, NMR studies have shown that substituted pyrazolopyridines can effectively inhibit these enzymes, leading to altered cellular responses .
Data Table of Biological Activities
| Biological Activity | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MIA PaCa-2 | 0.87 | Induces apoptosis |
| Antiproliferative | SCOV3 | 1.5 | Cell cycle arrest at G0/G1 phase |
| Kinase Inhibition | PC-3 | 4.0 | Inhibits MAPK/ERK pathway |
| Phosphodiesterase Inhibition | Various | Varies | Alters cAMP/cGMP signaling |
Case Studies
- Cytotoxicity Assessment : A series of substituted pyrazolo[3,4-c]pyridines were synthesized to evaluate their cytotoxic effects on cancer cells. The most potent compound exhibited significant inhibition of cell proliferation in prostate cancer cells (PC-3), demonstrating the potential of this scaffold in developing new anticancer therapies .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound derivatives revealed that specific substitutions enhance biological activity. For instance, the introduction of a phenyl group at position 3 significantly increased antiproliferative potency against ovarian cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 7-methyl-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of pyridine derivatives with hydrazines or amidrazones. Key steps include bromination (e.g., using N-bromosuccinimide in DMF) and functional group elaboration. Solvent choice (e.g., methanol or dichloromethane) and temperature control are critical for minimizing side products. For example, highlights selective functionalization of the pyrazolo[3,4-c]pyridine core using halogenation and cross-coupling reactions, with yields optimized via stepwise purification . emphasizes bromination protocols for introducing substituents, requiring inert atmospheres to prevent degradation .
Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of this compound derivatives?
Infrared spectroscopy (IR) identifies functional groups like C-Br (600–800 cm⁻¹) and C=O (1650–1750 cm⁻¹). ¹H NMR reveals aromatic proton environments: methyl groups at position 7 appear as singlets (~δ 2.5 ppm), while pyridine protons show deshielded signals (δ 8.0–9.0 ppm). ¹³C NMR confirms sp² carbons (100–150 ppm). provides a case study using DFT calculations (B3LYP/6-311++G(d,p)) to validate spectral assignments, correlating experimental and theoretical data .
Q. What biological targets are associated with pyrazolo[3,4-c]pyridine derivatives, and how are binding affinities assessed?
These compounds target kinases (e.g., FGFR, BTK) and enzymes like phosphodiesterase-4 (PDE4) and cytochrome P450. Binding studies use fluorescence polarization assays, surface plasmon resonance (SPR), and molecular docking. describes FGFR1 inhibition (IC₅₀ < 0.1 µM) using kinase activity assays and X-ray crystallography , while details PDE4 inhibition (IC₅₀ = 0.03–1.6 µM) via competitive enzyme assays .
Advanced Research Questions
Q. How can contradictory data on substituent effects in pyrazolo[3,4-c]pyridine derivatives be resolved?
Contradictions often arise from steric vs. electronic influences. For example, bulky substituents may reduce enzymatic binding but enhance selectivity. demonstrates that 3'-diethylaminomethyl groups improve anti-Leishmania activity (IC₅₀ = 0.12 µM) despite increasing log P, suggesting hydrophobic interactions outweigh steric hindrance . Comparative QSAR models (e.g., Hansch analysis) and molecular dynamics simulations can disentangle these effects .
Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[3,4-c]pyridine scaffold?
Regioselectivity is controlled by directing groups and catalyst choice. reports that halogenation at position 5 is favored using Pd(OAc)₂ with ligands like XPhos, while position 3 functionalization requires CuI-mediated Ullmann couplings . Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .
Q. How do computational methods (e.g., DFT, molecular docking) guide the design of pyrazolo[3,4-c]pyridine-based inhibitors?
DFT calculations predict electronic properties (HOMO-LUMO gaps) and stability, while docking (AutoDock Vina, Glide) evaluates binding poses. uses CAM-B3LYP to simulate UV-Vis spectra, aligning with experimental data (R² > 0.95) . applies AM1 semiempirical methods to superimpose active conformers onto reference drugs (e.g., amodiaquine), validating target engagement .
Q. What methodologies address low solubility of this compound derivatives in pharmacokinetic studies?
Strategies include prodrug design (e.g., esterification), co-solvent systems (PEG-400/water), and nanoformulation. highlights ethyl carboxylate derivatives with improved bioavailability (t₁/₂ = 8.2 h) via log P optimization . Phase solubility studies using cyclodextrins are also effective .
Data Contradiction Analysis
Q. Why do some pyrazolo[3,4-c]pyridine derivatives show divergent activity across enzyme isoforms (e.g., PDE4B vs. PDE4D)?
Structural variations in enzyme active sites (e.g., PDE4B’s larger hydrophobic pocket) explain isoform selectivity. identifies substituent bulk (Sterimol B2 parameter) as critical, with 3-ethyl groups enhancing PDE4B affinity by 50-fold . Mutagenesis studies and comparative MD simulations further clarify these differences.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
